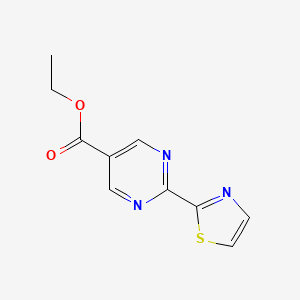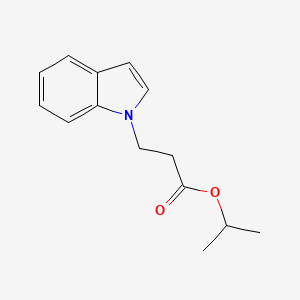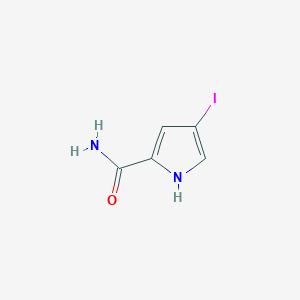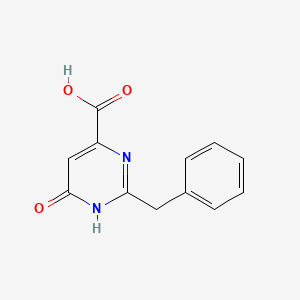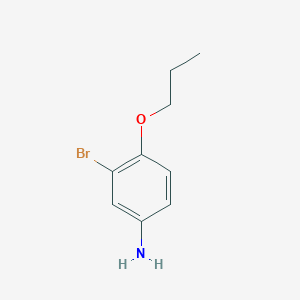
3-Bromo-4-propoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-propoxyaniline is an organic compound with the molecular formula C9H12BrNO. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 3-position and a propoxy group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-propoxyaniline typically involves the bromination of 4-propoxyaniline. One common method is to react 4-propoxyaniline with bromine in the presence of a suitable solvent and catalyst. The reaction is usually carried out at a controlled temperature to ensure selective bromination at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-propoxyaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 3-amino-4-propoxyaniline if an amine is the nucleophile.
Oxidation: Products may include 3-bromo-4-propoxybenzoic acid.
Reduction: Products may include 3-bromo-4-propoxybenzylamine.
Scientific Research Applications
3-Bromo-4-propoxyaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-propoxyaniline depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism would involve interactions with biological targets, such as enzymes or receptors, depending on the specific drug design .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxyaniline: Similar structure but with a methoxy group instead of a propoxy group.
3-Bromo-4-ethoxyaniline: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
3-Bromo-4-propoxyaniline is unique due to the presence of the propoxy group, which can influence its reactivity and interactions compared to its methoxy and ethoxy analogs. This uniqueness can be exploited in designing specific reactions or developing compounds with desired properties .
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
3-bromo-4-propoxyaniline |
InChI |
InChI=1S/C9H12BrNO/c1-2-5-12-9-4-3-7(11)6-8(9)10/h3-4,6H,2,5,11H2,1H3 |
InChI Key |
GREYEHSGVNQLTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11874796.png)

![N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine](/img/structure/B11874807.png)
